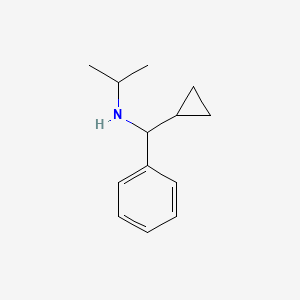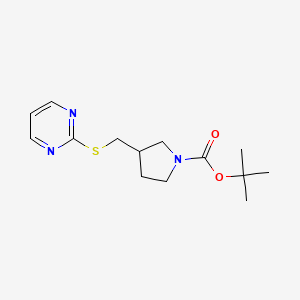
4-(Isopropyl(trifluoromethyl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropyl(trifluoromethyl)amino)phenol is an organic compound with the molecular formula C10H12F3NO It contains a phenol group substituted with an isopropyl group and a trifluoromethyl group attached to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(trifluoromethyl)amino)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of a suitable phenol derivative with an isopropyl(trifluoromethyl)amine under controlled conditions . The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopropyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-(Isopropyl(trifluoromethyl)amino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Isopropyl(trifluoromethyl)amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the isopropyl group.
4-((Isopropyl(trifluoromethyl)amino)methyl)phenol: Contains an additional methyl group attached to the phenol ring.
Uniqueness
4-(Isopropyl(trifluoromethyl)amino)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12F3NO |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
4-[propan-2-yl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C10H12F3NO/c1-7(2)14(10(11,12)13)8-3-5-9(15)6-4-8/h3-7,15H,1-2H3 |
InChI-Schlüssel |
VFZQUIHFFWCNDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=C(C=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)

![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)



![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)





